1-(2-Methoxypyridin-4-yl)-4-{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}piperazin-2-one
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Overview
Description
1-(2-Methoxypyridin-4-yl)-4-{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}piperazin-2-one is a complex organic compound that features a combination of pyridine, oxadiazole, and piperazine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxypyridin-4-yl)-4-{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}piperazin-2-one typically involves multi-step organic synthesis. The process may start with the preparation of the pyridine and oxadiazole intermediates, followed by their coupling with the piperazine derivative under specific reaction conditions such as:
Reagents: Common reagents might include bases (e.g., sodium hydride), solvents (e.g., dimethylformamide), and coupling agents (e.g., EDCI, DCC).
Conditions: Reactions may be carried out under inert atmospheres (e.g., nitrogen or argon) and at controlled temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity, often involving continuous flow chemistry or batch processing with rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxypyridin-4-yl)-4-{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group on the pyridine ring can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group might yield a pyridine-4-carboxylic acid derivative.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological pathways.
Medicine: Potential therapeutic agent for treating diseases.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methoxypyridin-4-yl)-4-{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}piperazin-2-one would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- **1-(2-Methoxypyridin-4-yl)-4-{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}piperazine
- **1-(2-Methoxypyridin-4-yl)-4-{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}piperidin-2-one
Uniqueness
The unique combination of the pyridine, oxadiazole, and piperazine rings in 1-(2-Methoxypyridin-4-yl)-4-{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}piperazin-2-one may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C18H23N5O4 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
1-(2-methoxypyridin-4-yl)-4-[[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl]piperazin-2-one |
InChI |
InChI=1S/C18H23N5O4/c1-25-16-10-14(2-5-19-16)23-7-6-22(12-17(23)24)11-15-20-18(27-21-15)13-3-8-26-9-4-13/h2,5,10,13H,3-4,6-9,11-12H2,1H3 |
InChI Key |
MCHAKVXGZPURBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)CC3=NOC(=N3)C4CCOCC4 |
Origin of Product |
United States |
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